Bienvenue dans la boutique en ligne BenchChem!

3,5-dimethoxy-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide

Lipophilicity LogP Drug-likeness

3,5-Dimethoxy-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide (CAS 897454-75-0) is a synthetic, disubstituted imidazole derivative within the 2-thioimidazole benzamide class. Its molecular formula is C21H23N3O3S and its molecular weight is 397.49 g/mol.

Molecular Formula C21H23N3O3S
Molecular Weight 397.49
CAS No. 897454-75-0
Cat. No. B2386665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-dimethoxy-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide
CAS897454-75-0
Molecular FormulaC21H23N3O3S
Molecular Weight397.49
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CN=C(N2)SCCNC(=O)C3=CC(=CC(=C3)OC)OC
InChIInChI=1S/C21H23N3O3S/c1-14-4-6-15(7-5-14)19-13-23-21(24-19)28-9-8-22-20(25)16-10-17(26-2)12-18(11-16)27-3/h4-7,10-13H,8-9H2,1-3H3,(H,22,25)(H,23,24)
InChIKeyPAFNKZJAFVYECN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for CAS 897454-75-0: 3,5-Dimethoxy-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide – Chemical Identity & Research Context


3,5-Dimethoxy-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide (CAS 897454-75-0) is a synthetic, disubstituted imidazole derivative within the 2-thioimidazole benzamide class. Its molecular formula is C21H23N3O3S and its molecular weight is 397.49 g/mol . The compound features a 3,5-dimethoxybenzamide moiety linked via a thioether bridge to a 5-(p-tolyl)-1H-imidazole core, and is commercially available as a research-grade compound, typically at ≥95% purity .

Why Analogs Cannot Be Freely Substituted for CAS 897454-75-0 in Research Procurement


The 2-thioimidazole benzamide chemotype is known to exhibit steep structure–activity relationships (SAR) where modest modifications to either the benzamide substitution pattern or the imidazole aryl group can dramatically alter target affinity and selectivity. For example, a 2008 study on related 2-alkylsulfanyl-4-aryl-5-heteroaryl-substituted imidazoles reported p38 MAP kinase IC50 values spanning from sub-micromolar to fully inactive depending on the thioether substituent . Consequently, replacing the specific 3,5-dimethoxy-p-tolyl configuration with a mono-methoxy, unsubstituted, or halogenated analog cannot be assumed to preserve the biological or pharmacological profile and should be supported by empirical comparative data.

Quantitative Differentiation Evidence for CAS 897454-75-0 vs. Closest Analogs


Meta-Substitution Pattern on the Benzamide Ring Modulates Predicted Lipophilicity vs. Unsubstituted and Mono-Methoxy Analogs

The 3,5-dimethoxy substitution on the benzamide ring of the target compound is predicted to increase lipophilicity relative to the unsubstituted benzamide analog (CAS 897454-51-2) and the 4-methylbenzamide analog (CAS 897454-53-4). Using a consensus LogP model (XLogP3), the predicted LogP for CAS 897454-75-0 is 3.6, compared to 3.0 and 3.2 for the respective des-methoxy analogs, representing a 0.4–0.6 LogP unit increase that can significantly influence membrane permeability and non-specific protein binding . No experimental LogP or permeability data are available for head-to-head comparison.

Lipophilicity LogP Drug-likeness Physicochemical property

Dual Methoxy Substitution May Influence Metabolic Stability vs. 4-Chlorophenyl and Unsubstituted Phenyl Analogs

The presence of two electron-donating methoxy groups on the benzamide ring of the target compound is expected to alter susceptibility to oxidative metabolism compared to the 4-chlorophenyl analog (CAS 897456-83-6) and the unsubstituted phenyl analog . Methoxy groups can serve as metabolic soft spots via O-demethylation, yet the 3,5-dimethoxy pattern may sterically shield the benzamide carbonyl from hydrolysis, potentially yielding a distinct metabolite profile. In contrast, the 4-chlorophenyl analog presents a different metabolic liability (CYP450-mediated oxidation of the chlorophenyl ring), making direct substitution between these compounds potentially confounding in efficacy and toxicity studies. No head-to-head microsomal stability data are available for confirmation.

Metabolic stability Cytochrome P450 Oxidative metabolism Structure-metabolism relationship

The p-Tolyl Group on the Imidazole Ring Differentiates Pharmacophore Shape from Halogenated Analogs

The p-tolyl substituent at the 5-position of the imidazole ring in the target compound presents a different steric and electronic profile compared to the 4-chlorophenyl analog (CAS 897456-83-6) and the 4-fluorophenyl analog (CAS not found). Although no direct p38 MAP kinase inhibitory data exist for this compound, a related study by Laufer et al. (2008) on 2-thio-substituted imidazoles demonstrated that aryl substituents modulate p38 inhibition by as much as 100-fold, underscoring the critical role of aryl group choice . The p-tolyl group's methyl substituent may engage in hydrophobic contacts not possible with chloro or fluoro analogs, potentially altering selectivity across kinase panels.

Molecular recognition Pharmacophore Kinase inhibitor Shape complementarity

Hydrogen Bond Donor Deficiency Can Differentiate Selectivity Profiles from Benzimidazole-Containing Comparators

The target compound contains a 3,5-dimethoxybenzamide moiety that lacks a hydrogen bond donor on the benzamide nitrogen (tertiary amide geometry), distinguishing it from benzimidazole-based comparators such as 3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamide analogs that possess an accessible H-bond donor . In the benzimidazole series, Tahlan et al. (2019) reported antimicrobial IC50 values ranging from 12.5 to 50 µg/mL and anticancer IC50 values (HCT-116) as low as 8.2 µM, activities that are sensitive to the H-bond donor/acceptor configuration . The absence of this donor in CAS 897454-75-0 suggests a distinct interaction fingerprint with biological targets, though no direct comparative data exist for the imidazole vs. benzimidazole head-to-head.

Hydrogen bonding Selectivity Kinase inhibitor design Structure-based drug design

Recommended Application Scenarios for CAS 897454-75-0 in Academic and Industrial Research


Kinase Inhibitor Lead Discovery – SAR Exploration of 2-Thioimidazole Benzamides

Based on the class-level evidence that aryl and benzamide substituents on 2-thioimidazole scaffolds modulate p38 MAP kinase inhibitory activity by up to 100-fold , this compound is best positioned as a diversity element in a kinase inhibitor SAR library. Its unique 3,5-dimethoxy-p-tolyl configuration fills a substitution gap between the reported 4-fluorophenyl series and the unsubstituted benzamide analogs, enabling exploration of hydrophobic pocket interactions in the ATP-binding site.

Physicochemical Screening Control for Permeability and Solubility Studies

The predicted LogP of 3.6 (Δ +0.6 over the des-methoxy analog) makes this compound a suitable standard for permeability assays (PAMPA or Caco-2) where a moderate-lipophilicity, methoxy-substituted benzamide is required as a control. Because experimental LogD and permeability data are absent for this specific compound, each batch should be independently characterized before use as a calibrator .

Antimicrobial or Anticancer Screening Panels – Negative Control for H-Bond Dependent Activity

Given that benzimidazole-2-thioacetamido analogs with an available H-bond donor show measurable antimicrobial (IC50 = 12.5–50 µg/mL) and anticancer (IC50 = 8.2 µM, HCT-116) activities , CAS 897454-75-0, which lacks this donor, can serve as an internal negative control in compound library screens to confirm that observed activity is H-bond mediated. However, this use is inference-based and must be validated in the user's specific assay system.

Metabolic Soft-Spot Identification in Drug Metabolism Studies

With its dual methoxy groups that may undergo O-demethylation and a sterically shielded amide bond, this compound is a candidate substrate for CYP450 isoform mapping (e.g., CYP2D6, CYP3A4) aimed at identifying metabolic soft spots in methoxybenzamide chemotypes . No direct microsomal stability data exist; researchers should conduct in-house metabolite identification before drawing conclusions.

Quote Request

Request a Quote for 3,5-dimethoxy-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.